3-Dimethylcarbamoyloxy-benzoic acid
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Overview
Description
3-Dimethylcarbamoyloxy-benzoic acid is a chemical compound with the empirical formula C10H11NO4 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(N(C)C)OC1=CC(C(O)=O)=CC=C1
. The InChI representation is 1S/C10H11NO4/c1-11(2)10(14)15-8-5-3-4-7(6-8)9(12)13/h3-6H,1-2H3,(H,12,13)
. The molecular weight of this compound is 209.20 .
Scientific Research Applications
Reaction with Benzoxazine-Based Resins
Research by Dunkers and Ishida (1999) examined the reaction of 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine using strong and weak carboxylic acids as catalysts. Their study used Fourier transform infrared (FTIR) spectroscopy and further documented auto-accelerated curing using sebacic acid as a catalyst with 1H-nuclear magnetic resonance (NMR) and dielectric analysis (Dunkers & Ishida, 1999).
Thermodynamic and Electrical Parameters Study
Kumar et al. (2018) conducted Li+3 ion beam irradiation studies on 4-n-(nonyloxy) benzoic acid (NOBA). They examined changes in thermodynamic and electrical parameters, finding that phase transition temperatures are affected by irradiation fluence (Kumar et al., 2018).
First-Principles Prediction in Solvents
Pham, Taylor, and Henson (2013) introduced a procedure using quantum chemical calculations to study carboxylic acid dimerization, focusing on benzoic acid as a model system. They explored the effects of temperature and solvent properties on dimerization (Pham et al., 2013).
Analysis of Pyrethroid Metabolites
Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in human urine, including 3-phenoxybenzoic acid. This study involved extraction and detection techniques like solid-phase extraction and gas chromatography-tandem mass spectrometry (Arrebola et al., 1999).
Rhodium(I)-Catalyzed Carboxylation
Ukai et al. (2006) researched the carboxylation of aryl- and alkenylboronic esters with CO2, catalyzed by Rhodium(I). They found that this method could be useful for preparing various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).
Food Safety Risk Management
Lin et al. (2020) explored a novel strategy for food safety risk management and communication, focusing on benzoic acid residues in pickled vegetables. They developed a method involving ultrasonic extraction, surface‐enhanced Raman scattering (SERS), and an adaptive iteratively reweighted penalized least‐squares algorithm (Lin et al., 2020).
Safety and Hazards
The safety information available indicates that 3-Dimethylcarbamoyloxy-benzoic acid may cause skin sensitization . It is classified under GHS07, with the signal word "Warning" . The hazard statements include H317, and the precautionary statements include P280 - P333 + P313 . It is recommended to handle this compound with appropriate protective measures .
Properties
IUPAC Name |
3-(dimethylcarbamoyloxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11(2)10(14)15-8-5-3-4-7(6-8)9(12)13/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWNAPGQSBRAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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